Regioselectivity Inversion in SNAr Amination with Tertiary Amine Nucleophiles
In contrast to the well-established C4-selectivity observed for 2,4-dichloropyrimidine, the 5-fluoro substituent in 2,4-dichloro-5-fluoropyrimidine enables a switch to excellent C2-selectivity when using tertiary amine nucleophiles. This differential regioselectivity is crucial for accessing specific 2,4-disubstituted pyrimidine scaffolds [1].
| Evidence Dimension | SNAr Amination Regioselectivity |
|---|---|
| Target Compound Data | Excellent C2-selectivity |
| Comparator Or Baseline | 2,4-Dichloropyrimidine: C4-selectivity |
| Quantified Difference | Inversion of regioselectivity from C4 to C2 |
| Conditions | SNAr reaction with tertiary amine nucleophiles, 5-substituted-2,4-dichloropyrimidine |
Why This Matters
The ability to invert regioselectivity enables synthetic chemists to access unique substitution patterns that are unattainable with the non-fluorinated analog, thereby unlocking specific drug discovery pathways.
- [1] Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. https://doi.org/10.1021/acs.joc.5b01044 View Source
